DL-Methylephedrine hydrochloride

Description

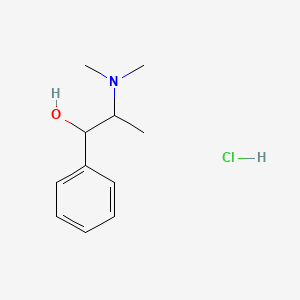

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(dimethylamino)-1-phenylpropan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-9(12(2)3)11(13)10-7-5-4-6-8-10;/h4-9,11,13H,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCYWJCEOILKNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40916196 | |

| Record name | 2-(Dimethylamino)-1-phenylpropan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40916196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942-46-1, 18760-80-0 | |

| Record name | 2-(Dimethylamino)-1-phenylpropan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40916196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-(±)-α-[1-(dimethylamino)ethyl]benzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Eschweiler-Clarke Reaction for DL-Methylephedrine Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Eschweiler-Clarke reaction is a cornerstone of synthetic organic chemistry, providing a robust and efficient method for the N-methylation of primary and secondary amines. This reductive amination process utilizes formaldehyde (B43269) as the carbon source and formic acid as the reducing agent, culminating in the formation of a tertiary amine.[1][2][3][4] A key advantage of this reaction is its ability to exhaustively methylate the amine to the tertiary stage without the risk of forming quaternary ammonium (B1175870) salts, a common side effect with other alkylating agents like methyl iodide.[1][5] Furthermore, the reaction conditions are generally mild enough that chiral centers adjacent to the amine, such as in ephedrine (B3423809), typically do not racemize.[1][2]

This guide provides a detailed overview of the application of the Eschweiler-Clarke reaction for the synthesis of DL-Methylephedrine from its precursor, DL-Ephedrine.

Core Reaction Mechanism

The synthesis of DL-Methylephedrine from DL-Ephedrine via the Eschweiler-Clarke reaction proceeds through a well-established two-step mechanism:

-

Iminium Ion Formation: The secondary amine of the ephedrine molecule initiates a nucleophilic attack on formaldehyde. This is followed by dehydration to form an intermediate iminium ion.[3][6]

-

Reductive Methylation: Formic acid then acts as a hydride donor. The formate (B1220265) ion transfers a hydride to the electrophilic carbon of the iminium ion, reducing it to the tertiary amine, DL-Methylephedrine. This step is irreversible due to the concurrent release of carbon dioxide gas.[1][2]

The reaction halts at the tertiary amine stage because the product lacks the necessary proton on the nitrogen to form another iminium ion, thus preventing quaternization.[1]

References

Chemical and physical properties of DL-Methylephedrine hydrochloride.

An In-depth Technical Guide to the Chemical and Physical Properties of DL-Methylephedrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of DL-Methylephedrine hydrochloride. The information is presented to support research, development, and quality control activities involving this compound.

Chemical and Physical Properties

DL-Methylephedrine hydrochloride is a synthetic sympathomimetic amine, structurally related to ephedrine. It presents as colorless crystals or a white, crystalline powder with a bitter taste and no odor. A solution of DL-Methylephedrine hydrochloride in water (1 in 20) does not show optical rotation.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of DL-Methylephedrine hydrochloride.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₇NO·HCl | [2][3] |

| Molecular Weight | 215.72 g/mol | [2][3][4] |

| Melting Point | 208-211 °C | [1][2][5] |

| Solubility | Freely soluble in water; Soluble in ethanol (B145695) (95%); Slightly soluble in acetic acid (100%); Practically insoluble in acetic anhydride (B1165640) and diethyl ether. | [6] |

| Loss on Drying | Not more than 0.5% (1 g, 105°C, 3 hours) | [1] |

| Residue on Ignition | Not more than 0.10% (1 g) | [1] |

| LogP | 2.47210 | [7] |

| PSA (Polar Surface Area) | 23.47000 Ų | [7] |

| Hydrogen Bond Donor Count | 2 | [7] |

| Hydrogen Bond Acceptor Count | 2 | [7] |

| Rotatable Bond Count | 3 | [7] |

Experimental Protocols

Detailed methodologies for key analytical and identification tests are outlined below.

Identification Tests

Several qualitative tests can be used to identify DL-Methylephedrine hydrochloride:

-

Copper Sulfate (B86663) Test:

-

Prepare a solution of DL-Methylephedrine Hydrochloride (1 in 100).

-

To 2 mL of the solution, add 1 drop of copper (II) sulfate test solution (TS) and 2 mL of sodium hydroxide (B78521) TS. A blue-purple color is produced.[1]

-

Add 1 mL of diethyl ether to the mixture and shake. A red-purple color develops in the diethyl ether layer, while the aqueous layer remains blue-purple.[1]

-

-

Picrate Formation:

-

Dissolve 0.1 g of DL-Methylephedrine Hydrochloride in 1 mL of water.

-

Add 10 mL of 2,4,6-trinitrophenol TS and let it stand for 2 hours with occasional shaking.[1]

-

Collect the resulting precipitate, recrystallize it from dilute ethanol, and dry it in a desiccator (in vacuum over silica (B1680970) gel) for 5 hours.

-

The melting point of the resulting crystals should be between 124°C and 128°C.[1]

-

-

Chloride Test:

-

A solution of DL-Methylephedrine Hydrochloride (1 in 10) will respond to the Qualitative Tests for chloride.[1]

-

Purity Assessment (Acid or Alkali)

-

Dissolve 2.0 g of DL-Methylephedrine Hydrochloride in 40 mL of water.

-

Add 2 drops of methyl red TS to create the sample solution.

-

To 20 mL of the sample solution, add 0.10 mL of 0.01 mol/L sulfuric acid VS; a red color should develop.[1]

-

To another 20 mL of the sample solution, add 0.20 mL of 0.02 mol/L sodium hydroxide VS; a yellow color should develop.[1]

Assay by Potentiometric Titration

-

Accurately weigh about 0.4 g of previously dried DL-Methylephedrine Hydrochloride.

-

Dissolve the sample in 80 mL of a mixture of acetic anhydride and acetic acid (100) in a 7:3 ratio.[1]

-

Titrate with 0.1 mol/L perchloric acid VS using potentiometric titration.[1]

-

Perform a blank determination and make any necessary corrections. Each mL of 0.1 mol/L perchloric acid VS is equivalent to 21.572 mg of C₁₁H₁₇NO·HCl.[1]

Quantification by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of DL-Methylephedrine in pharmaceutical formulations.

-

Chromatographic Conditions:

-

Instrument: HPLC system with a UV-Vis Detector.[8]

-

Column: Venusil XBP C18 (250 x 4.6 mm, 5 µm) or equivalent.[8]

-

Mobile Phase: An aqueous solution of 1.75 x 10⁻¹ mol·L⁻¹ Sodium Dodecyl Sulphate (SDS) and 0.02 mol·L⁻¹ KH₂PO₄, with the pH adjusted to 3.0 using phosphoric acid, mixed with methanol (B129727) (90:10 v/v).[8]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µL.[8]

-

-

Sample Preparation (for Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of DL-Methylephedrine and transfer it to a 100 mL volumetric flask.[8]

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the active ingredient.[8]

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter before injection.[8]

-

Synthesis and Mechanism of Action

Synthesis Workflow

DL-Methylephedrine is commonly synthesized from DL-Ephedrine via the Eschweiler-Clarke reaction, a reductive amination process.[9] This method is advantageous as it specifically yields tertiary amines and prevents the formation of quaternary ammonium (B1175870) salts.[9] A patented process reports yields of 97-98.2%.

Caption: Workflow for the synthesis of DL-Methylephedrine via the Eschweiler-Clarke reaction.

Pharmacological Mechanism of Action

DL-Methylephedrine is a sympathomimetic amine that acts as an antitussive, bronchodilator, and adrenergic receptor agonist.[10][11] Its mechanism of action is similar to other ephedra alkaloids, mimicking the effects of catecholamines on the sympathetic nervous system.[10][11]

Caption: Simplified signaling pathway for the pharmacological effects of DL-Methylephedrine.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure and confirm the identity of the compound. The spectra would be complex due to the presence of multiple chiral centers in the racemic mixture. Specific chemical shifts would need to be determined against a reference standard.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the hydroxyl (-OH) group, the aromatic ring (C=C stretching), C-H bonds, and the amine salt.

-

Mass Spectrometry (MS): GC-MS is a common technique for both identification and quantification. The mass spectrum of underivatized methylephedrine provides a fragmentation pattern that can be used for confirmation.[12]

Safety and Storage

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261, P280, P302+P352, P304+P340, P305+P351+P338, P501.[2]

-

Storage: Store at <-15°C in a well-closed container.[2] It should also be stored in a light-resistant container.[1]

This guide is intended for research purposes only and not for personal or veterinary use.[2]

References

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. DL-Methylephedrine hydrochloride | 18760-80-0 | FM148418 [biosynth.com]

- 3. DL-Methylephedrine hydrochloride | CymitQuimica [cymitquimica.com]

- 4. DL-Methylephedrine hydrochloride | C11H18ClNO | CID 9837297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DL-Methylephedrine hydrochloride CAS#: 18760-80-0 [m.chemicalbook.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. lookchem.com [lookchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. DL-Methylephedrine (PD000062, FMCGSUUBYTWNDP-ONGXEEELSA-N) [probes-drugs.org]

- 11. Methylephedrine | C11H17NO | CID 64782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

DL-Methylephedrine hydrochloride CAS number and molecular structure.

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Methylephedrine hydrochloride is a synthetic sympathomimetic amine, belonging to the family of substituted amphetamines. It is the hydrochloride salt of a racemic mixture of N-methylephedrine.[1] Primarily recognized for its bronchodilator and decongestant properties, it is a common active ingredient in various over-the-counter and prescription medications for coughs, colds, and asthma.[2][3] This technical guide provides a comprehensive overview of the essential physicochemical properties, synthesis, analytical methods, and pharmacological actions of DL-Methylephedrine hydrochloride, tailored for professionals in research and drug development.

Core Data and Physicochemical Properties

DL-Methylephedrine hydrochloride presents as a white crystalline powder.[1] Key quantitative data and physicochemical characteristics are summarized in the tables below for ease of reference and comparison.

Table 1: Chemical Identification and Molecular Properties

| Property | Value |

| CAS Number | 18760-80-0[4] |

| Molecular Formula | C₁₁H₁₇NO·HCl[5] |

| Molecular Weight | 215.72 g/mol [5] |

| IUPAC Name | (1R,2S)-2-(dimethylamino)-1-phenylpropan-1-ol hydrochloride (for one enantiomer)[6] |

| Synonyms | rac-N-Methylephedrine hydrochloride, (±)-N-Methylephedrine hydrochloride[7] |

Table 2: Physicochemical Characteristics

| Property | Value |

| Melting Point | 208-210 °C[7] |

| Solubility | Freely soluble in water; Soluble in ethanol; Slightly soluble in acetonitrile (B52724) and methanol.[8][9] |

| Appearance | White crystalline powder[1] |

Molecular Structure

The molecular structure of DL-Methylephedrine consists of a phenyl ring attached to a propanol (B110389) backbone, with a dimethylamino group at the second carbon and a hydroxyl group at the first carbon. The hydrochloride salt is formed at the tertiary amine.

Molecular Structure of DL-Methylephedrine Hydrochloride

Caption: 2D representation of DL-Methylephedrine hydrochloride structure.

Experimental Protocols

Synthesis of DL-Methylephedrine hydrochloride via Eschweiler-Clarke Reaction

The N-methylation of ephedrine (B3423809) to form methylephedrine is efficiently achieved through the Eschweiler-Clarke reaction. This method utilizes formaldehyde (B43269) as the methyl source and formic acid as the reducing agent.

Materials:

-

DL-Ephedrine hydrochloride

-

36% Formalin solution

-

85% Formic acid

-

Zinc powder (catalyst)

-

Hydrochloric acid

-

Activated carbon

-

Acetone

-

Flask

-

Oil bath

Procedure:

-

To 8g of DL-ephedrine hydrochloride in a flask, add 3.6g of 36% formalin, 2.4g of 85% formic acid, and 0.1g of zinc powder.[10]

-

Heat the mixture in an oil bath at 100-110°C.

-

As the internal temperature reaches approximately 50°C, the evolution of carbon dioxide gas will be observed.

-

Continue heating at 100°C for about 30 minutes until the gas evolution ceases and crystals of methylephedrine hydrochloride begin to form.[10]

-

To the reaction mixture, add 3.5ml of water, 0.16g of hydrochloric acid, and a small amount of activated carbon.

-

Heat the mixture to dissolve the solids and then filter.

-

Cool the filtrate to allow for the crystallization of DL-Methylephedrine hydrochloride.

-

Collect the crystals by filtration and wash with a small amount of acetone.

-

Dry the crystals to obtain the final product.

Quantification of DL-Methylephedrine hydrochloride using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method for the quantitative analysis of DL-Methylephedrine hydrochloride in pharmaceutical formulations.

Instrumentation and Conditions:

-

Instrument: HPLC system with a UV-Vis Detector

-

Column: Venusil XBP C18 (250 x 4.6 mm, 5 µm) or equivalent

-

Mobile Phase: Aqueous solution of 1.75 x 10⁻¹ mol·L⁻¹ Sodium Dodecyl Sulphate (SDS) and 0.02 mol·L⁻¹ potassium dihydrogen phosphate, with 10% methanol, adjusted to pH 3.0 with phosphoric acid.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

Procedure:

-

Standard Solution Preparation:

-

Prepare a stock standard solution (1 mg/mL) by accurately weighing 25 mg of DL-Methylephedrine hydrochloride reference standard and dissolving it in a 25 mL volumetric flask with the mobile phase.

-

Prepare a series of working standard solutions (0.01 mg/mL to 0.1 mg/mL) by serially diluting the stock solution with the mobile phase.

-

-

Sample Preparation (Tablets):

-

Weigh and finely powder at least 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of DL-Methylephedrine and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject 20 µL of each standard and sample solution into the HPLC system.

-

Record the chromatograms and measure the peak area for DL-Methylephedrine.

-

Construct a calibration curve from the standard solutions and determine the concentration of DL-Methylephedrine in the sample.

-

Pharmacology and Mechanism of Action

DL-Methylephedrine hydrochloride is a sympathomimetic agent that exerts its effects by stimulating both α- and β-adrenergic receptors.[2][3] Its pharmacological actions are primarily attributed to its ability to mimic the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[3] This leads to a range of physiological responses, including bronchodilation, vasoconstriction (leading to decongestion), and central nervous system stimulation.[2][3]

Adrenergic Receptor Signaling Pathways

The interaction of DL-Methylephedrine hydrochloride with adrenergic receptors initiates distinct downstream signaling cascades, as depicted in the following diagrams.

Alpha-1 Adrenergic Receptor Signaling Pathway

Caption: Activation of α1-adrenergic receptors leads to smooth muscle contraction.

Beta-Adrenergic Receptor Signaling Pathway

Caption: Activation of β-adrenergic receptors results in smooth muscle relaxation.

Pharmacological Data

A study utilizing Positron Emission Tomography (PET) investigated the effect of a daily dose of DL-Methylephedrine on dopamine (B1211576) transporter (DAT) occupancy in the human brain. The results are summarized below.

Table 3: Mean Dopamine Transporter (DAT) Occupancy after DL-Methylephedrine Administration

| Brain Region | Mean DAT Occupancy (%) - Placebo | Mean DAT Occupancy (%) - DL-Methylephedrine (60 mg) |

| Caudate | 1.2 | 4.4 |

| Putamen | 0.5 | 3.6 |

Data from a study on the effect of DL-Methylephedrine on dopamine transporter using PET.[11]

The study concluded that at a daily dose, the central excitatory effect mediated by DAT inhibition was not significant.[11]

Conclusion

This technical guide provides a foundational understanding of DL-Methylephedrine hydrochloride for professionals engaged in pharmaceutical research and development. The compiled data on its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an overview of its pharmacological mechanism of action serve as a valuable resource. The visualization of its signaling pathways offers a clear depiction of its cellular effects. Further research into the specific receptor subtype affinities and functional potencies of DL-Methylephedrine will undoubtedly contribute to a more nuanced understanding of its therapeutic applications and potential for new drug design.

References

- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of down-regulation of alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential down-regulation of alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Downstream defects in beta-adrenergic signaling and relation to myocyte contractility after cardioplegic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. ahajournals.org [ahajournals.org]

- 11. doctor2018.jumedicine.com [doctor2018.jumedicine.com]

Mechanism of Action of DL-Methylephedrine on Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Methylephedrine is a sympathomimetic amine that exerts its pharmacological effects through a mixed mechanism of action on the adrenergic system. It acts as both a direct agonist at α- and β-adrenergic receptors and as an indirect agonist by promoting the release of norepinephrine (B1679862) from sympathetic nerve terminals.[1][2][3] This dual action underlies its use as a bronchodilator and decongestant.[4][5] This technical guide provides an in-depth analysis of the available data on the interaction of DL-Methylephedrine and its isomers with adrenergic receptors, details the experimental protocols used to elucidate these mechanisms, and presents signaling pathways and experimental workflows through structured diagrams.

Introduction

DL-Methylephedrine, a substituted phenethylamine, is structurally related to ephedrine (B3423809) and other sympathomimetic agents.[3] Its physiological effects, including bronchodilation and vasoconstriction, are primarily mediated by its interaction with the adrenergic receptor family, a class of G protein-coupled receptors (GPCRs).[2][4] Understanding the specific interactions of DL-Methylephedrine with α and β adrenergic receptor subtypes is crucial for a comprehensive pharmacological characterization and for the development of more selective therapeutic agents. This guide summarizes the current knowledge of its mechanism of action, with a focus on quantitative data, experimental methodologies, and signaling pathways.

Adrenergic Receptor Interactions

DL-Methylephedrine's effects are a composite of the activities of its stereoisomers, l-methylephedrine (l-MEP) and d-methylephedrine (d-MEP). The available data suggests that these isomers have distinct profiles at adrenergic receptors.

Direct Adrenergic Receptor Agonism

DL-Methylephedrine directly stimulates both α- and β-adrenergic receptors.[6][7] However, its potency is generally considered to be less than that of endogenous catecholamines like norepinephrine.[7]

-

β-Adrenergic Receptors: Studies on isolated rat atria suggest that l-methylephedrine possesses weak direct agonist activity at β1-adrenergic receptors.[6] Its positive chronotropic effect is significantly attenuated by reserpine (B192253) treatment, which depletes norepinephrine stores, indicating a primary reliance on indirect action.[6] d-Methylephedrine appears to have little to no affinity for β1-adrenoceptors.[6] The stimulation of β2-adrenergic receptors in bronchial smooth muscle leads to relaxation and bronchodilation.[2][4]

-

α-Adrenergic Receptors: Stimulation of α1-adrenergic receptors in the nasal mucosa causes vasoconstriction, leading to a decongestant effect.[2][4] Studies on isolated rat vas deferens suggest that l-methylephedrine has a stimulatory effect on presynaptic α2-adrenoceptors, which can inhibit further norepinephrine release.[8] In contrast, d-methylephedrine has been shown to act as a competitive antagonist at α2-adrenoceptors.[8]

Indirect Sympathomimetic Action

A significant component of DL-Methylephedrine's mechanism of action is its ability to displace norepinephrine from storage vesicles in sympathetic nerve endings.[3][7] This released norepinephrine then acts on postsynaptic adrenergic receptors to elicit a physiological response. The indirect action of l-methylephedrine is believed to be the primary contributor to its overall sympathomimetic effects.[6]

Quantitative Data

Comprehensive quantitative data on the binding affinities (Ki) and functional potencies (EC50/IC50) of DL-Methylephedrine and its isomers across all adrenergic receptor subtypes are limited in the publicly available literature. The following tables summarize the available quantitative and qualitative findings.

Table 1: Adrenergic Receptor Binding Affinity of Methylephedrine Isomers

| Compound | Receptor Subtype | Binding Affinity (Ki) | Species/Tissue | Method | Reference |

| d-Methylephedrine | α2-Adrenoceptor | pA2 = 4.3 (Antagonist) | Rat Vas Deferens | Isolated Organ Bath | [8] |

| l-Methylephedrine | β1-Adrenoceptor | Low Affinity (Agonist) | Rat Atria | Isolated Organ Bath | [6] |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 2: Functional Activity of Methylephedrine Isomers at Adrenergic Receptors

| Compound | Receptor/Tissue | Effect | Potency | Primary Mechanism | Reference |

| l-Methylephedrine | Rat Right Atria (β1) | Increased Heart Rate | Weak | Indirect (NE Release) | [6] |

| d-Methylephedrine | Rat Right Atria (β1) | Decreased Heart Rate | - | Low/No Affinity | [6] |

| l-Methylephedrine | Rat Vas Deferens (α2) | Inhibition of Twitch Response | Weak Agonist | Direct & Indirect | [8] |

| d-Methylephedrine | Rat Vas Deferens (α2) | Potentiation of Twitch Response | Competitive Antagonist | Direct | [8] |

| DL-Methylephedrine | Bronchial Smooth Muscle (β2) | Relaxation/Bronchodilation | - | Direct Agonism | [4][5] |

| DL-Methylephedrine | Nasal Mucosa (α1) | Vasoconstriction/Decongestion | - | Direct Agonism | [2][4] |

Experimental Protocols

The following protocols are representative of the methodologies used to characterize the interaction of compounds like DL-Methylephedrine with adrenergic receptors.

Radioligand Binding Assay for Adrenergic Receptors

This protocol is used to determine the binding affinity (Ki) of a test compound.

-

Membrane Preparation:

-

Homogenize tissues (e.g., rat cerebral cortex) or cultured cells expressing the adrenergic receptor subtype of interest in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).[9]

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[9]

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[9]

-

Wash the membrane pellet and resuspend in an appropriate assay buffer.[9]

-

Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).[9]

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1, [125I]-Iodocyanopindolol for β receptors), and varying concentrations of the unlabeled test compound (DL-Methylephedrine).[9]

-

Incubate at a specific temperature (e.g., room temperature or 37°C) to reach equilibrium.[4]

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[4]

-

Wash the filters with ice-cold buffer.[9]

-

Measure the radioactivity retained on the filters using a scintillation counter.[4]

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known competing ligand) from total binding.[10]

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

-

Functional Assay: cAMP Measurement for β-Adrenergic Receptors

This protocol measures the functional consequence of β-adrenergic receptor activation (cAMP production).

-

Cell Culture and Treatment:

-

Culture cells stably or transiently expressing the β-adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells).

-

Seed the cells in a multi-well plate.

-

Stimulate the cells with varying concentrations of the test compound (DL-Methylephedrine) for a defined period. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.[11]

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Quantify cAMP levels using a commercially available kit, such as an AlphaScreen assay, HTRF assay, or an ELISA-based assay.[11][12] These assays typically involve a competitive binding format where cellular cAMP competes with a labeled cAMP tracer for a limited number of anti-cAMP antibody binding sites.[11]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP produced in response to the test compound.

-

Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 value.

-

Isolated Organ Bath Experiments

This classic pharmacological technique assesses the physiological response of an intact tissue to a drug.

-

Tissue Preparation:

-

Isolate the tissue of interest (e.g., rat right atrium for β1 activity, rat vas deferens for α2 activity) from a recently euthanized animal.[13][14]

-

Mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2).[15][16]

-

-

Measurement of Physiological Response:

-

Connect the tissue to an isometric or isotonic force transducer to record contractile or relaxant responses.[16]

-

Allow the tissue to equilibrate under a resting tension.

-

-

Drug Administration and Data Acquisition:

-

Add cumulative concentrations of the test compound (DL-Methylephedrine) to the organ bath.

-

Record the change in tension or frequency of contraction.

-

For antagonist studies, pre-incubate the tissue with the antagonist before adding the agonist.

-

-

Data Analysis:

-

Construct concentration-response curves by plotting the magnitude of the response against the logarithm of the drug concentration.

-

Determine the EC50 (for agonists) or pA2 (for antagonists) values from these curves.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by DL-Methylephedrine and the workflows of the experimental protocols described above.

Conclusion

DL-Methylephedrine is a sympathomimetic agent with a mixed mechanism of action, involving both direct agonism at α- and β-adrenergic receptors and indirect agonism through the release of norepinephrine. The pharmacological effects of the racemic mixture are a result of the distinct activities of its l- and d-isomers. While qualitative data provides a good overview of its actions, there is a notable lack of comprehensive quantitative binding and functional data for DL-Methylephedrine across the full spectrum of adrenergic receptor subtypes. Further research employing modern pharmacological techniques, such as radioligand binding assays with a broad panel of receptors and functional assays in recombinant cell systems, would be invaluable for a more precise characterization of its adrenergic pharmacology. Such data would provide a more detailed understanding of its therapeutic actions and potential side effects, aiding in the development of future adrenergic drugs.

References

- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Methylephedrine? [synapse.patsnap.com]

- 3. Methylephedrine - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. What is Methylephedrine used for? [synapse.patsnap.com]

- 6. Chronotropic effects of optical isomers of ephedrine and methylephedrine in the isolated rat right atria and in vitro assessment of direct and indirect actions on beta 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DL-Methylephedrine (PD000062, FMCGSUUBYTWNDP-ONGXEEELSA-N) [probes-drugs.org]

- 8. Effects of optical isomers of ephedrine and methylephedrine on the twitch response in the isolated rat vas deferens and the involvement of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. resources.revvity.com [resources.revvity.com]

- 12. resources.revvity.com [resources.revvity.com]

- 13. Isolated tissue preparation | PPTX [slideshare.net]

- 14. THE USE OF ISOLATED ORGANS FOR DETECTING ACTIVE SUBSTANCES IN THE CIRCULATING BLOOD - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Organ bath - Wikipedia [en.wikipedia.org]

- 16. cdn.adinstruments.com [cdn.adinstruments.com]

The Pharmacokinetics and Metabolism of DL-Methylephedrine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-methylephedrine, a sympathomimetic amine, has been utilized for its bronchodilator and decongestant properties. Understanding its pharmacokinetic profile and metabolic fate is crucial for optimizing its therapeutic use and ensuring its safety. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of DL-methylephedrine, summarizing key quantitative data, detailing experimental protocols, and visualizing metabolic pathways and experimental workflows.

Pharmacokinetics

The pharmacokinetic profile of DL-methylephedrine has been investigated in both human and animal models. Following oral administration, the compound is rapidly absorbed.

Human Pharmacokinetics

In humans, DL-methylephedrine reaches its maximum plasma concentration (Tmax) between 2 to 8 hours after oral administration, indicating relatively rapid absorption from the gastrointestinal tract.[1] The primary route of excretion is through urine.

Table 1: Pharmacokinetic Parameters of DL-Methylephedrine in Humans Following Oral Administration

| Parameter | Value | Reference |

| Tmax (Time to Maximum Concentration) | 2 - 8 hours | [1] |

| Mean Plasma Concentration (at 2 hours post 60 mg dose) | 215.2 ± 97.5 ng/mL | |

| Mean Urine Concentration (at 3 hours post 60 mg dose) | 13.9 ± 17.5 µg/mL | |

| Major Metabolite in Urine | Unchanged Drug | [2] |

| Total Urinary Excretion (in 3 days) | 70 - 72% of dose | [2] |

Animal (Rat) Pharmacokinetics

Table 2: Pharmacokinetic Parameters and Metabolite Profile of DL-Methylephedrine in Rats Following Oral Administration

| Parameter | Value/Description | Reference |

| Major Metabolite in Urine | Methylephedrine N-oxide | [2] |

| Other Metabolites in Urine | Unchanged drug, ephedrine (B3423809), norephedrine, aromatic hydroxylated compounds | [2] |

| Total Urinary Excretion (in 3 days) | ~54% of dose | [2] |

Metabolism

The biotransformation of DL-methylephedrine in vivo is a critical aspect of its disposition and clearance from the body. The primary metabolic pathways involve N-demethylation and N-oxidation, with aromatic hydroxylation also occurring.

In rats, studies with liver microsomes have indicated that the N-demethylation of methylephedrine to ephedrine is mediated by the cytochrome P-450 enzyme system . In contrast, the formation of methylephedrine N-oxide is mediated by the flavin-containing monooxygenase system .[3] Studies on the related compound, methamphetamine, in rats have implicated that both phenobarbital-inducible and constitutive forms of cytochrome P-450 are involved in its N-demethylation and N-hydroxylation.[3] While specific isozymes for DL-methylephedrine have not been definitively identified, these findings suggest the involvement of multiple CYP isoforms.

The major metabolites identified in rat urine are the unchanged drug, ephedrine, norephedrine, their aromatic hydroxylated compounds, and methylephedrine N-oxide. In human urine, the same metabolites are found, with the exception of the p-hydroxylated metabolites.[2] The most abundant metabolite in rat urine is methylephedrine N-oxide, whereas in human urine, it is the unchanged drug.[2]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This section outlines a typical experimental protocol for investigating the pharmacokinetics of DL-methylephedrine in a rat model.

1. Animal Model:

-

Species: Male Sprague-Dawley or Wistar rats.

-

Weight: 200-250 g.

-

Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.

2. Drug Administration:

-

Route: Oral gavage.

-

Dose: A specific dose of DL-methylephedrine hydrochloride dissolved in a suitable vehicle (e.g., water or saline).

-

Fasting: Animals should be fasted overnight before dosing, with free access to water.

3. Blood Sampling:

-

Method: Serial blood samples (approximately 0.2-0.3 mL) are collected via a cannulated jugular vein or from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Anticoagulant: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

4. Plasma Preparation:

-

Centrifugation: Blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes) to separate the plasma.

-

Storage: The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

5. Urine Collection:

-

Method: Animals are housed in metabolic cages to allow for the collection of urine over specified intervals (e.g., 0-24, 24-48, and 48-72 hours).

-

Storage: Urine samples are stored at -20°C or lower until analysis.

Analytical Methodology: LC-MS/MS for Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for the simultaneous quantification of DL-methylephedrine and its major metabolites (ephedrine and norephedrine) in plasma and urine.

1. Sample Preparation:

-

Plasma: Protein precipitation is a common method. An organic solvent (e.g., acetonitrile (B52724) or methanol) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase.

-

Urine: A simple dilution with the mobile phase or a buffer may be sufficient.

2. Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column is often used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

3. Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection of the parent drug and its metabolites. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

4. Quantification:

-

A calibration curve is constructed by analyzing standards of known concentrations. The concentration of the analytes in the biological samples is then determined by comparing their peak area ratios to the internal standard with the calibration curve.

Signaling Pathways

The primary mechanism of action of DL-methylephedrine is through its interaction with adrenergic receptors, acting as a sympathomimetic agent. This leads to downstream effects such as bronchodilation and vasoconstriction. While this receptor-level interaction is established, detailed intracellular signaling pathways specifically elucidated for DL-methylephedrine in the context of its pharmacokinetic and metabolic studies are not extensively described in the current scientific literature. The focus of existing research has been predominantly on its pharmacokinetic profile and metabolic fate.

Conclusion

This technical guide provides a consolidated overview of the in vivo pharmacokinetics and metabolism of DL-methylephedrine. The data presented highlights species-specific differences in metabolism and excretion. The detailed experimental protocols offer a framework for conducting further preclinical studies. The visualization of the metabolic pathway and experimental workflow provides a clear and concise summary of the key processes involved. Further research is warranted to fully elucidate the specific cytochrome P450 isozymes responsible for its metabolism and to explore its detailed intracellular signaling mechanisms. This information will be invaluable for the continued development and safe and effective use of DL-methylephedrine in clinical practice.

References

Identifying the primary metabolites of DL-Methylephedrine hydrochloride.

An In-depth Technical Guide to the Primary Metabolites of DL-Methylephedrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary metabolites of DL-Methylephedrine hydrochloride, a sympathomimetic amine used as an antitussive and decongestant.[1][2][3] Understanding the metabolic fate of this compound is crucial for pharmacokinetic studies, drug development, and toxicological assessments. This document details the metabolic pathways, quantitative excretion data, and the experimental protocols used for the identification and quantification of its metabolites.

Primary Metabolites of DL-Methylephedrine Hydrochloride

DL-Methylephedrine hydrochloride undergoes several biotransformations in the body, primarily in the liver, leading to the formation of active and inactive metabolites. The principal metabolic pathways are N-demethylation and N-oxidation.[4] The primary metabolites identified in human and rat urine are:

-

Unchanged DL-Methylephedrine: A significant portion of the drug is excreted without being metabolized.[5][6]

-

Methylephedrine N-oxide: A major metabolite formed through the N-oxidation pathway.[1][2][5][6]

-

Ephedrine: An active sympathomimetic amine formed via N-demethylation of the parent drug.[1][2][4][5][6]

-

Norephedrine: A further metabolite resulting from the N-demethylation of ephedrine.[1][2][5][6]

-

Aromatic Hydroxylated Compounds: These metabolites have been identified in rat urine but are generally not detected in human urine.[5][6]

Quantitative Analysis of Urinary Excretion

The excretion of DL-Methylephedrine hydrochloride and its metabolites has been quantified in human urine. The data presented below is a summary of findings from various studies. It is important to note that excretion rates can be influenced by factors such as urinary pH.[1]

| Compound | Percentage of Dose Excreted in Human Urine | Notes |

| Unchanged Methylephedrine | 33-40%[1][2] (some studies report as low as 15.5%[7]) | The primary compound excreted in human urine.[5][6] |

| Methylephedrine N-oxide | 15%[1][2] | A significant metabolite in humans; the most abundant in rats.[5][6] |

| Ephedrine | ~8% (after 24 hours)[1][2] | An active metabolite formed through N-demethylation. |

| Total Metabolites | ~70-72% (over 72 hours)[1][5] | Represents the overall urinary excretion of the administered dose. |

Metabolic Pathways

The metabolism of DL-Methylephedrine hydrochloride is primarily governed by two enzymatic systems in the liver: the cytochrome P-450 system and the flavin-containing monooxygenase system.[4]

-

N-demethylation to Ephedrine: This reaction is mediated by the cytochrome P-450 enzyme system.[4] Ephedrine can be further N-demethylated to form norephedrine.[1][2]

-

N-oxidation to Methylephedrine N-oxide: This pathway is catalyzed by the flavin-containing monooxygenase system.[4]

References

- 1. Methylephedrine | C11H17NO | CID 64782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methylephedrine - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. N-oxidation and N-demethylation of methylephedrine by rat-liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The metabolism of (+-)-methylephedrine in rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabolites of ephedrines in human urine after administration of a single therapeutic dose - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of DL-Methylephedrine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for DL-Methylephedrine hydrochloride (CAS No: 18760-80-0), a sympathomimetic amine utilized in pharmaceutical preparations. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses and a visualization of its primary signaling pathway.

Spectroscopic Data

The spectroscopic data presented below has been compiled from various sources to provide a detailed characterization of DL-Methylephedrine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for methylephedrine. It is important to note that the data for the free base is more readily available than for the hydrochloride salt. The chemical shifts for the hydrochloride salt are expected to be similar, with potential downfield shifts for protons and carbons near the protonated amine.

Table 1: ¹H NMR Spectroscopic Data for Methylephedrine

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 (CH-OH) | 4.90 - 4.96 | d | 3.8 - 4.0 |

| Aromatic-H | 7.20 - 7.40 | m | - |

| H-2 (CH-N) | ~2.70 | m | - |

| N-(CH₃)₂ | ~2.30 | s | - |

| C-CH₃ | ~0.95 | d | ~6.8 |

Note: Data is for the free base in CDCl₃ or Benzene.[1][2] The exact chemical shifts for the hydrochloride salt in solvents like D₂O may vary.

Table 2: ¹³C NMR Spectroscopic Data for l-N-Methylephedrine Hydrochloride

| Carbon | Chemical Shift (δ) ppm |

| C=O (Aromatic) | 140-142 |

| C-H (Aromatic) | 126-129 |

| C-OH | ~75 |

| C-N | ~65 |

| N-(CH₃)₂ | ~42 |

| C-CH₃ | ~12 |

Note: This data is for the l-enantiomer (B50610) hydrochloride salt in D₂O and is based on typical chemical shift ranges for similar compounds.[3][4] Access to a specific peak list for DL-Methylephedrine hydrochloride was not publicly available.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of DL-Methylephedrine hydrochloride is expected to show characteristic absorptions for the hydroxyl, amine, and aromatic groups.

Table 3: Key IR Absorption Bands for DL-Methylephedrine Hydrochloride

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3400 (broad) | O-H | Alcohol stretching |

| ~3000-3100 | C-H | Aromatic stretching |

| ~2800-3000 | C-H | Aliphatic stretching |

| ~2400-2700 (broad) | N-H⁺ | Amine salt stretching |

| ~1600, ~1490, ~1450 | C=C | Aromatic ring stretching |

| ~1050 | C-O | Alcohol stretching |

| ~700-760 | C-H | Aromatic out-of-plane bending |

Note: This is a representative list of expected absorptions. The exact peak positions and intensities may vary based on the sample preparation method.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of methylephedrine is characterized by a prominent fragment resulting from the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (α-cleavage).

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of Methylephedrine

| m/z | Proposed Fragment | Relative Intensity |

| 179 | [M]⁺ (Molecular Ion) | Low |

| 72 | [CH(CH₃)N(CH₃)₂]⁺ | High |

| 107 | [C₆H₅CHOH]⁺ | Moderate |

| 77 | [C₆H₅]⁺ | Moderate |

Note: The molecular ion for the hydrochloride salt will not be observed directly. The spectrum reflects the fragmentation of the free base after the loss of HCl.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for DL-Methylephedrine hydrochloride are not consistently reported in a single source. The following are representative protocols based on methods used for similar compounds.

NMR Spectroscopy

-

Sample Preparation: A solution of DL-Methylephedrine hydrochloride is prepared by dissolving approximately 5-10 mg of the substance in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄). A small amount of a reference standard, such as trimethylsilane (B1584522) (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), is added for chemical shift calibration.

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, is used.

-

Data Acquisition:

-

¹H NMR: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is typically employed. Key parameters include a spectral width of approximately 220 ppm, a longer relaxation delay (e.g., 2-10 seconds), and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of DL-Methylephedrine hydrochloride is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[5] The mixture is then compressed in a die under high pressure to form a transparent or translucent pellet.[5]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in a sample holder in the IR beam path. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of DL-Methylephedrine hydrochloride is prepared in a suitable volatile solvent such as methanol (B129727) or dichloromethane. For analysis of biological samples, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.[6][7]

-

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source is commonly used.

-

GC Conditions: A capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.[8] The oven temperature is programmed to ramp from a low initial temperature (e.g., 70°C) to a final temperature (e.g., 300°C) to ensure separation from other components. Helium is used as the carrier gas.

-

MS Conditions: The mass spectrometer is operated in EI mode, typically at 70 eV. The mass spectrum is scanned over a range of m/z values (e.g., 40-500 amu).

Signaling Pathway

DL-Methylephedrine acts as a sympathomimetic agent by stimulating adrenergic receptors. This action mimics the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine.

Caption: Signaling pathway of DL-Methylephedrine hydrochloride.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a pharmaceutical compound like DL-Methylephedrine hydrochloride.

References

- 1. A Rapid and Feasible 1H-NMR Quantification Method of Ephedrine Alkaloids in Ephedra Herbal Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. GC-MS Quantification Method for Mephedrone in Plasma and Urine: Application to Human Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Stereochemistry of DL-Methylephedrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the stereochemistry of DL-Methylephedrine hydrochloride, a sympathomimetic amine with applications in pharmaceutical formulations. The presence of two chiral centers in the methylephedrine molecule gives rise to a complex stereoisomeric landscape, the understanding of which is critical for drug development, pharmacology, and analytical chemistry. This document details the synthesis, resolution, and characterization of these stereoisomers, supported by experimental protocols and quantitative data.

Introduction to the Stereochemistry of Methylephedrine

Methylephedrine, chemically known as 2-(dimethylamino)-1-phenylpropan-1-ol, possesses two stereogenic centers at the C1 and C2 positions of the propanol (B110389) backbone. This results in the existence of four possible stereoisomers, which can be classified into two pairs of enantiomers. These diastereomeric pairs are designated as erythro and threo. The commercially available DL-Methylephedrine hydrochloride is a racemic mixture of the erythro enantiomers: (1R,2S)-(-)-N-methylephedrine hydrochloride and (1S,2R)-(+)-N-methylephedrine hydrochloride.

The spatial arrangement of the hydroxyl and dimethylamino groups determines the erythro or threo configuration. In the erythro isomers, these two bulky groups are on opposite sides when depicted in a Fischer projection, while in the threo isomers, they are on the same side.

The Four Stereoisomers of Methylephedrine

The four stereoisomers of methylephedrine are:

-

(1R,2S)-(-)-N-Methylephedrine: An erythro isomer.

-

(1S,2R)-(+)-N-Methylephedrine: The enantiomer of (1R,2S)-(-)-N-Methylephedrine, also an erythro isomer.

-

(1R,2R)-N-Methylephedrine: A threo isomer (also known as pseudo-methylephedrine).

-

(1S,2S)-N-Methylephedrine: The enantiomer of (1R,2R)-N-methylephedrine, also a threo isomer.

Below is a visual representation of the erythro and threo isomers.

Physicochemical Properties of Methylephedrine Stereoisomers

The distinct spatial arrangements of the stereoisomers result in different physical and chemical properties, which are crucial for their separation and identification.

| Property | (1R,2S)-(-)-N-Methylephedrine | (1S,2R)-(+)-N-Methylephedrine | DL-Methylephedrine (erythro) | (1R,2R/1S,2S)-N-Methylephedrine (threo) |

| Molecular Formula | C₁₁H₁₇NO | C₁₁H₁₇NO | C₁₁H₁₇NO | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol [1][2] | 179.26 g/mol | 179.26 g/mol | 179.26 g/mol |

| Melting Point (°C) | 87-88[3] | 87-90[1] | 63.5-64.5[3] | Data not readily available |

| Specific Rotation ([α]D) | -29.5° (c=4.5 in methanol)[3] | +29.2° (c=4 in methanol)[3] | 0° (racemic) | Data not readily available |

| Hydrochloride MP (°C) | 192[3] | 192[3] | 207-210[4] | Data not readily available |

| Hydrochloride [α]D | -29.8° (c=4.6 in water)[3] | +30.1° (c=4.6 in water)[3] | 0° (racemic) | Data not readily available |

Synthesis and Chiral Resolution

The production of enantiomerically pure methylephedrine typically involves the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of DL-Methylephedrine Hydrochloride

A common method for the synthesis of DL-Methylephedrine hydrochloride involves the methylation of DL-ephedrine.

Experimental Protocol: Synthesis of DL-Methylephedrine Hydrochloride

-

Reaction Setup: In a suitable reaction flask, dissolve 8 g of DL-ephedrine hydrochloride in a minimal amount of water.

-

Addition of Reagents: Add 3.6 g of 36% formaldehyde (B43269) solution and 2.4 g of 85% formic acid to the flask.

-

Reaction: Heat the mixture in an oil bath at 100-110°C. The internal temperature will rise, and the evolution of carbon dioxide will be observed. Continue heating for approximately 30 minutes after the gas evolution ceases.

-

Isolation: Cool the reaction mixture. Crystals of DL-Methylephedrine hydrochloride will precipitate.

-

Purification: Filter the crude product and wash with a small amount of cold acetone. The product can be further purified by recrystallization from an appropriate solvent system like ethanol-acetone. The melting point of the purified product is expected to be in the range of 209-210°C.[5]

Chiral Resolution of DL-Methylephedrine

The separation of the enantiomers from the racemic mixture is achieved by forming diastereomeric salts with a chiral resolving agent, most commonly a derivative of tartaric acid.

Experimental Protocol: Chiral Resolution using (-)-O,O'-Di-p-toluoyl-R,R-tartaric Acid

-

Salt Formation: Dissolve 3.0 g (0.02 mol) of racemic methylephedrine in 6 cm³ of methanol. In a separate flask, dissolve 3.9 g (0.01 mol) of (-)-O,O'-di-p-toluoyl-R,R-tartaric acid in 4 cm³ of methanol. Add the tartaric acid solution to the methylephedrine solution.

-

Crystallization: Stir the mixture at room temperature for 1 hour, then cool to 5°C and maintain for 2 hours to allow for the precipitation of the less soluble diastereomeric salt.

-

Isolation of Diastereomer: Filter the precipitated salt and dry it.

-

Liberation of Enantiomer: Dissolve the isolated diastereomeric salt in a mixture of 3.6 g of 2M NaOH and 20 cm³ of water.

-

Extraction: Extract the aqueous solution three times with 20 cm³ portions of chloroform.

-

Final Product: Combine the organic phases, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the enantiomerically enriched methylephedrine as a colorless oil.[6] The specific enantiomer obtained depends on the chiral resolving agent used.

Analytical Techniques for Stereochemical Determination

Several analytical techniques are employed to identify and quantify the stereoisomers of methylephedrine.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers. This is typically achieved using a chiral stationary phase (CSP).

Experimental Protocol: Chiral HPLC Analysis

-

Column: A polysaccharide-based chiral column such as Chiralcel OD-H or Chiralpak AD is often effective.

-

Mobile Phase: A common mobile phase for normal-phase separation is a mixture of n-hexane and an alcohol like 2-propanol or ethanol (B145695) (e.g., 90:10 v/v). For basic compounds like methylephedrine, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) is recommended to improve peak shape.[7]

-

Flow Rate: A typical flow rate is 1 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm) is commonly used.

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization

In this method, the enantiomers are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column.

Experimental Protocol: Chiral GC-MS Analysis

-

Derivatization: React the methylephedrine sample with a chiral derivatizing agent such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).

-

GC Conditions:

-

Column: A standard non-polar column (e.g., HP-5MS) is suitable.

-

Carrier Gas: Helium.

-

Temperature Program: An optimized temperature ramp is used to achieve separation of the diastereomeric derivatives.

-

-

MS Detection: Mass spectrometry is used for detection and quantification, providing both retention time and mass spectral data for confirmation.

X-ray Crystallography

X-ray crystallography provides unambiguous determination of the absolute configuration of a chiral molecule. The crystal structure of S,-(+)-N-methylephedrine has been reported to be monoclinic, with space group C2.[8] This technique is invaluable for the definitive structural elucidation of the individual stereoisomers.

Pharmacological Significance of Stereochemistry

Methylephedrine acts as a sympathomimetic agent by stimulating α- and β-adrenergic receptors.[6] This interaction triggers downstream signaling cascades. The stereochemistry of the molecule can significantly influence its binding affinity and efficacy at these receptors.

The activation of adrenergic receptors by an agonist like methylephedrine initiates a G-protein-coupled signaling pathway.

-

α1-Adrenergic Receptors: Coupled to Gq proteins, which activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).

-

α2-Adrenergic Receptors: Coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

-

β-Adrenergic Receptors (β1, β2, β3): Coupled to Gs proteins, which activate adenylyl cyclase, resulting in an increase in cAMP levels. cAMP then activates protein kinase A (PKA).[9][10][11]

Conclusion

A thorough understanding of the stereochemistry of DL-Methylephedrine hydrochloride is fundamental for its development and application in the pharmaceutical industry. The existence of four distinct stereoisomers necessitates precise control over synthesis and purification processes. The experimental protocols and analytical methods detailed in this guide provide a framework for the preparation, separation, and characterization of these compounds. Further research into the specific pharmacological profiles of the individual threo isomers will contribute to a more complete understanding of the structure-activity relationships of this class of compounds.

References

- 1. Methylephedrine | C11H17NO | CID 64782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methylephedrine | C11H17NO | CID 4374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Methylephedrine [drugfuture.com]

- 4. CN1600775A - D-(+) or L-(-)- tartaric acid or ramification as resolving agent for ephedrine or ramification and resolving method - Google Patents [patents.google.com]

- 5. Crystal structures and other properties of ephedrone (methcathinone) hydrochloride, N-acetylephedrine and N-acetylephedrone | springermedizin.de [springermedizin.de]

- 6. benchchem.com [benchchem.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. α- and β-Adrenergic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Adrenergic receptor - Wikipedia [en.wikipedia.org]

DL-Methylephedrine Hydrochloride: A Technical Guide on its Role as a Sympathomimetic Amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Methylephedrine hydrochloride is a sympathomimetic amine utilized primarily for its antitussive and decongestant properties.[1][2] As a member of the ephedra alkaloid class, its pharmacological effects stem from its interaction with the sympathetic nervous system, closely mimicking the actions of endogenous catecholamines.[1] This technical guide provides an in-depth analysis of the core pharmacology of DL-methylephedrine hydrochloride, including its mechanism of action, receptor engagement, and downstream signaling pathways. Due to a scarcity of direct quantitative data for the racemic mixture, this guide incorporates data from its stereoisomers and closely related compounds to provide a comprehensive overview for research and drug development professionals.

Introduction

DL-Methylephedrine, a substituted phenethylamine, functions as both a direct and indirect-acting sympathomimetic agent.[2] Its therapeutic applications as a bronchodilator and nasal decongestant are attributed to its ability to stimulate the adrenergic system.[1][3] Structurally related to ephedrine (B3423809) and methamphetamine, DL-methylephedrine's activity is characterized by its interaction with α- and β-adrenergic receptors, leading to vasoconstriction and bronchial smooth muscle relaxation.[1][2] This document will elucidate the nuanced pharmacology of DL-methylephedrine, presenting available quantitative data, detailed experimental protocols for its characterization, and visual representations of its molecular interactions and experimental workflows.

Mechanism of Action

DL-Methylephedrine hydrochloride exerts its sympathomimetic effects through a dual mechanism:

-

Direct Agonism: It directly binds to and activates α- and β-adrenergic receptors, initiating downstream signaling cascades.[1][2][3]

-

Indirect Action: It triggers the release of endogenous norepinephrine (B1679862) from presynaptic nerve terminals, thereby amplifying adrenergic signaling.[1]

This dual action results in a broad range of physiological responses, affecting the cardiovascular, respiratory, and central nervous systems.

Adrenergic Receptor Interaction and Signaling Pathways

DL-Methylephedrine hydrochloride interacts with multiple adrenergic receptor subtypes, each coupled to distinct G-protein signaling pathways.

α1-Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors, which are coupled to Gq proteins, leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), culminating in smooth muscle contraction, such as vasoconstriction.

Caption: α1-Adrenergic Receptor Gq Signaling Pathway.

α2-Adrenergic Receptor Signaling

Stimulation of α2-adrenergic receptors, which are coupled to Gi proteins, results in the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity. Presynaptically, this pathway inhibits further norepinephrine release, serving as a negative feedback mechanism. Studies on the isomers of methylephedrine suggest that l-methylephedrine has stimulatory activity on presynaptic α2-adrenoceptors, potentially mediated by norepinephrine release, while d-methylephedrine acts as a competitive antagonist.[4]

Caption: α2-Adrenergic Receptor Gi Signaling Pathway.

β-Adrenergic Receptor Signaling

Both β1- and β2-adrenergic receptors are coupled to Gs proteins. Upon agonist binding, the Gs protein activates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of PKA. In bronchial smooth muscle, this cascade results in relaxation and bronchodilation. In the heart, β1-receptor stimulation increases heart rate and contractility. Studies on methylephedrine isomers indicate that l-methylephedrine has β1-adrenoceptor agonist activity, though its effects are likely also mediated by norepinephrine release.[5]

Caption: β-Adrenergic Receptor Gs Signaling Pathway.

Quantitative Pharmacological Data

Direct quantitative data for DL-Methylephedrine hydrochloride is limited. The following tables summarize available data and proxy data from its isomers and related compounds to provide a comparative pharmacological profile.

Table 1: Adrenergic Receptor Binding Affinities (Ki) and Functional Activity

| Compound | Receptor Subtype | Species | Assay Type | Ki (µM) | pKi | Functional Activity | Reference |

| N-Methylephedrine | α1A | Human | Reporter Gene | - | - | Antagonist | [1] |

| α2A | Human | Reporter Gene | - | - | Antagonist | [1] | |

| α2C | Human | Reporter Gene | - | - | Antagonist | [1] | |

| l-Methylephedrine | β1 | Rat | Isolated Atria | - | - | Agonist | [5] |

| α2 | Rat | Vas Deferens | - | - | Agonist | [4] | |

| d-Methylephedrine | β1 | Rat | Isolated Atria | - | - | Low/No Affinity | [5] |

| α2 | Rat | Vas Deferens | - | 4.3 (pA2) | Antagonist | [4] | |

| (-)-Ephedrine (1R,2S) | α2 | Human | Radioligand Binding | 1-10 | - | Weak Affinity | [5] |

| β1 | Human | cAMP Assay | 0.5 (EC50) | 6.3 | Partial Agonist (68% Emax) | ||

| β2 | Human | cAMP Assay | 0.36 (EC50) | 6.44 | Partial Agonist (78% Emax) | ||

| β3 | Human | cAMP Assay | 45 (EC50) | 4.35 | Weak Partial Agonist (31% Emax) |

Note: A lower Ki/EC50 value indicates higher binding affinity/potency. pKi is the negative log of the Ki value. Emax is relative to the full agonist isoproterenol.

Table 2: Dopamine Transporter (DAT) Occupancy

| Compound | Dose | Mean Plasma Concentration | Mean DAT Occupancy (Striatum) | Reference |

| DL-Methylephedrine | 60 mg | 215.2 ± 97.5 ng/mL | 4.0% (Caudate: 4.4%, Putamen: 3.6%) | [6] |

| Placebo | - | - | -0.35% (Caudate: -1.2%, Putamen: 0.5%) | [6] |

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptors

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of DL-Methylephedrine hydrochloride for adrenergic receptor subtypes.

Caption: Experimental Workflow for Radioligand Binding Assay.

Methodology:

-

Membrane Preparation: Isolate cell membranes from a cell line stably expressing the human adrenergic receptor subtype of interest (e.g., HEK293 cells).

-

Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [125I]-Cyanopindolol for β receptors), and varying concentrations of DL-Methylephedrine hydrochloride.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of DL-Methylephedrine hydrochloride. Fit the data to a sigmoidal curve to determine the IC50 value (the concentration that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This protocol measures the functional potency (EC50) and efficacy (Emax) of DL-Methylephedrine hydrochloride at Gs- or Gi-coupled adrenergic receptors.

Caption: Experimental Workflow for cAMP Accumulation Assay.

Methodology:

-

Cell Culture: Culture cells expressing the adrenergic receptor of interest (e.g., CHO-K1 cells) in a multi-well plate.

-

Stimulation: Treat the cells with varying concentrations of DL-Methylephedrine hydrochloride. For Gi-coupled receptors, co-stimulate with forskolin (B1673556) to induce a measurable cAMP level.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Detection: Quantify the amount of cAMP in the cell lysate using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

-

Data Analysis: Plot the measured cAMP levels against the concentration of DL-Methylephedrine hydrochloride. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that produces 50% of the maximal response) and Emax (maximal effect).

In Vivo Cardiovascular Assessment in Animal Models

This protocol outlines the measurement of blood pressure and heart rate changes in response to DL-Methylephedrine hydrochloride administration in an anesthetized rat model.

Methodology:

-

Animal Preparation: Anesthetize a rat and surgically implant a catheter into the carotid artery for blood pressure measurement and into the jugular vein for drug administration.

-

Stabilization: Allow the animal's cardiovascular parameters to stabilize and record baseline blood pressure and heart rate.

-

Drug Administration: Administer increasing doses of DL-Methylephedrine hydrochloride intravenously.

-

Data Recording: Continuously monitor and record arterial blood pressure and heart rate.

-

Data Analysis: Analyze the dose-response relationship for changes in systolic, diastolic, and mean arterial pressure, as well as heart rate.

Conclusion

DL-Methylephedrine hydrochloride is a sympathomimetic amine with a multifaceted mechanism of action involving both direct and indirect stimulation of the adrenergic system. While direct quantitative data on its receptor binding and functional potency are not extensively available, analysis of its stereoisomers and related compounds suggests a complex pharmacological profile with activity at multiple α- and β-adrenergic receptor subtypes. The provided experimental protocols offer a framework for the detailed characterization of its sympathomimetic properties. Further research is warranted to fully elucidate the specific contributions of its direct and indirect actions and the stereoselectivity of its receptor interactions, which will be crucial for optimizing its therapeutic applications and understanding its potential side-effect profile.

References

- 1. Methylephedrine | C11H17NO | CID 64782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methylephedrine - Wikipedia [en.wikipedia.org]

- 3. DL-Methylephedrine (PD000062, FMCGSUUBYTWNDP-ONGXEEELSA-N) [probes-drugs.org]

- 4. Effects of optical isomers of ephedrine and methylephedrine on the twitch response in the isolated rat vas deferens and the involvement of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chronotropic effects of optical isomers of ephedrine and methylephedrine in the isolated rat right atria and in vitro assessment of direct and indirect actions on beta 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of DL-Methylephedrine on Dopamine Transporter Using Positron Emission Tomography With [18F]FE-PE2I - PMC [pmc.ncbi.nlm.nih.gov]